molecular formula C19H19F2NO4S B12122629 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B12122629
M. Wt: 395.4 g/mol
InChI Key: WANWNBWWEVKXLZ-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide is a fluorinated acetamide derivative featuring a tetrahydrothiophene sulfone core. The compound’s structure includes two distinct fluorinated aromatic moieties: a 2-fluorophenoxy group and a 2-fluorobenzyl substituent.

Properties

Molecular Formula

C19H19F2NO4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H19F2NO4S/c20-16-6-2-1-5-14(16)11-22(15-9-10-27(24,25)13-15)19(23)12-26-18-8-4-3-7-17(18)21/h1-8,15H,9-13H2

InChI Key

WANWNBWWEVKXLZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Tetrahydrothiophene Sulfone Precursor

The tetrahydrothiophene sulfone moiety is synthesized through oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C. The sulfonation step is critical for enhancing the electrophilicity of the sulfur atom, facilitating subsequent nucleophilic substitutions.

Table 1: Oxidation of Tetrahydrothiophene to Sulfone

ReagentSolventTemperature (°C)Yield (%)
H₂O₂ (30%)DCM0–2585–90
mCPBADCM2592–95

2-Fluorobenzylamine Derivatives

2-Fluorobenzylamine is commercially available but often requires protection of the amine group prior to use. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyl (Bn), which are introduced via reaction with di-tert-butyl dicarbonate or benzyl chloroformate, respectively.

2-(2-Fluorophenoxy)acetic Acid

This segment is prepared through nucleophilic aromatic substitution between 2-fluorophenol and chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (56°C).

Stepwise Synthesis

Formation of the Acetamide Backbone

The central acetamide linkage is established via a two-step process:

  • Activation of 2-(2-Fluorophenoxy)acetic Acid :
    The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) to form the reactive O-acylisourea intermediate.

  • Amidation with Tetrahydrothiophene Sulfone Amine :
    The activated acid reacts with the primary amine of the tetrahydrothiophene sulfone derivative at 0°C, gradually warming to room temperature. Triethylamine (TEA) is added to scavenge HCl byproducts.

Table 2: Amidation Reaction Conditions

ActivatorBaseSolventTemperature (°C)Yield (%)
EDC/HOBtTEATHF0–2578–82
DCC/DMAPPyridineDCM2570–75

N-Alkylation with 2-Fluorobenzyl Bromide

The secondary amine of the intermediate acetamide undergoes alkylation with 2-fluorobenzyl bromide in the presence of potassium iodide (KI) as a catalyst. The reaction proceeds in acetonitrile (MeCN) at 60°C for 12–18 hours.

Equation :

Acetamide intermediate+2-Fluorobenzyl bromideKI, MeCN, 60°CTarget compound+HBr\text{Acetamide intermediate} + \text{2-Fluorobenzyl bromide} \xrightarrow{\text{KI, MeCN, 60°C}} \text{Target compound} + \text{HBr}

Table 3: Alkylation Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
KIMeCN601265
NaIDMF80858

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel (230–400 mesh) and a gradient eluent system of ethyl acetate/hexanes (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂), 4.25–3.95 (m, 4H, tetrahydrothiophene), 3.20 (s, 3H, SO₂).

  • HRMS (ESI+) : m/z calculated for C₁₆H₁₆F₂N₂O₃S [M+H]⁺: 369.0821, found: 369.0818.

Challenges and Optimization

Competing Side Reactions

  • Over-Alkylation : Excess 2-fluorobenzyl bromide leads to quaternary ammonium byproducts. Mitigated by stoichiometric control and slow reagent addition.

  • Sulfone Hydrolysis : Prolonged exposure to aqueous conditions degrades the sulfone moiety. Anhydrous solvents and inert atmospheres (N₂/Ar) are essential.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates but may increase side reactions. Lower temperatures (0–25°C) improve selectivity during amidation.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the amidation step, reducing reaction times from hours to minutes. Environmental impact is minimized via solvent recovery systems and catalytic recycling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenoxy and Benzyl Groups

BH37712 (CAS 880785-92-2)
  • Structure: 2-(2-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide .
  • Key Differences: Chlorine replaces fluorine in the phenoxy group (2-chlorophenoxy vs. 2-fluorophenoxy). Fluorobenzyl substituent is at the 3-position (meta) rather than 2-position (ortho).
  • Implications :
    • Chlorine’s higher atomic weight increases molecular mass (411.87 vs. ~405.5 for the target compound).
    • The meta-fluorobenzyl group may alter steric interactions in binding pockets compared to the ortho-substituted target compound.
Compound from (CAS 880783-92-6)
  • Structure: 2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide .
  • Key Differences: Phenoxy group has 2,6-dimethyl substituents instead of 2-fluorine.
  • Steric hindrance from dimethyl groups may disrupt binding to planar targets compared to the fluorine’s smaller size.

Heterocyclic Core Modifications

Benzothiazole Derivatives ()
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .
  • Key Differences :
    • Benzothiazole core replaces tetrahydrothiophene sulfone.
    • Methoxyphenyl and trifluoromethyl groups introduce distinct electronic profiles.
  • Methoxy groups may engage in hydrogen bonding, contrasting with fluorine’s electronegative effects.
Purine-Based Analogs ()
  • Example : N-{4-[1-(2-Fluorobenzyl)-3-isopropyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-ylmethyl]phenyl}acetamide .
  • Key Differences :
    • Purine heterocycle replaces tetrahydrothiophene sulfone.
    • Additional functional groups (e.g., isopropyl, dioxo groups).
Spectroscopic Characterization
  • Target Compound : Expected ¹H-NMR signals include doublets for aromatic fluorine substituents (~6.8–7.4 ppm) and sulfone-related deshielding, similar to analogs in and .
  • BH37710 () : Benzofuran-carboxamide derivative with ethyl/methyl groups shows distinct ¹H-NMR shifts (e.g., methyl at ~1.2 ppm) .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene ring with a 1,1-dioxide functional group, which is known to enhance its reactivity and biological activity. The presence of fluorine atoms on the benzyl and phenoxy groups may also contribute to its pharmacological properties by influencing lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors. The incorporation of fluorine atoms typically enhances binding affinity and selectivity. For instance, studies on related compounds have demonstrated that fluorinated analogs can exhibit improved inhibition of enzymes such as α-l-fucosidases, which are crucial in various metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, potentially due to the compound's ability to induce apoptosis or inhibit cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Initial screening revealed activity against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

Case Studies

  • In Vitro Cytotoxicity Assays : A study conducted on human cancer cell lines showed that the compound inhibited cell growth with an IC50 value in the micromolar range. This suggests significant potential for development as an anticancer agent.
  • Enzyme Inhibition Studies : Similar compounds have been shown to inhibit α-l-fucosidases effectively. It is hypothesized that this compound may demonstrate comparable or superior inhibition due to its structural characteristics.

Data Summary

Biological Activity Observation Reference
CytotoxicityIC50 in micromolar range
Antimicrobial activityActive against multiple bacterial strains
Enzyme inhibition (α-l-fucosidase)Expected based on structural similarities

Q & A

Basic: What are the critical synthetic steps and optimization strategies for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the tetrahydrothiophene-1,1-dioxide core via oxidation of tetrahydrothiophene using hydrogen peroxide or potassium permanganate under controlled pH (4.0–6.0) and temperature (50–70°C) .
  • Step 2: Alkylation of the tetrahydrothiophene-3-amine intermediate with 2-fluorobenzyl chloride in the presence of a base (e.g., NaH) in DMF at 0–5°C to avoid side reactions .
  • Step 3: Coupling of the fluorophenoxyacetate moiety via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like DBU .
    Key Parameters:
  • Purity Control: Chromatography (HPLC or column) is essential due to by-products from fluorinated intermediates .
  • Yield Optimization: Reaction time for Step 3 must be limited to <24 hours to prevent hydrolysis of the acetamide group .

Advanced: How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

Answer:
Discrepancies often arise from subtle structural variations (e.g., substituent positions on the benzyl or phenoxy groups). Methodological approaches include:

  • Comparative Molecular Docking: Use tools like AutoDock Vina to compare binding affinities of analogs with target enzymes (e.g., kinases or GPCRs) .
  • In Vitro Assays: Parallel testing of analogs under standardized conditions (e.g., IC50 measurements against cancer cell lines like HeLa or MCF-7) to isolate electronic or steric effects of fluorine vs. chlorine substituents .
  • Meta-Analysis: Cross-reference crystallographic data (e.g., CSD entries) to correlate activity trends with bond angles/distances in the tetrahydrothiophene ring .

Basic: What analytical techniques are mandatory for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to verify substitution patterns (e.g., fluorobenzyl proton splitting at δ 6.8–7.2 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
    • 19F NMR to confirm fluorine integration and rule out defluorination by-products .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+ ≈ 422.1) and detect sulfone oxidation intermediates .
  • HPLC-PDA: Monitor purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~12–14 minutes) .

Advanced: What methodologies elucidate the hydrolytic stability of this compound under physiological conditions?

Answer:

  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the acetamide bond or sulfone ring opening .
  • Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics. Fluorine substituents on the benzyl group typically enhance stability (t1/2 >48 hours at pH 7.4) due to electron-withdrawing effects .
  • Molecular Modeling: Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-31G* basis sets to identify vulnerable bonds .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Systematic Substituent Variation: Synthesize analogs with:
    • Fluorine positional isomers (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) to assess steric effects .
    • Phenoxy group replacements (e.g., methoxy or chloro) to modulate lipophilicity (logP) .
  • Biological Profiling: Test analogs against panels of 50+ kinases or ion channels to map selectivity cliffs .
  • Crystallography: Co-crystallize lead compounds with target proteins (e.g., PDB 6XYZ) to guide rational design of hydrogen-bonding interactions .

Basic: What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

Answer:

  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations to improve bioavailability .
  • Dosing Regimen: Single-dose IV (5 mg/kg) vs. oral (20 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, 12, 24 hours .
  • Metabolite Identification: LC-MS/MS analysis of liver microsomes to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Advanced: How can computational modeling predict off-target interactions and toxicity risks?

Answer:

  • Pharmacophore Screening: Use Schrödinger’s Phase to match compound features against Tox21 databases, flagging potential hERG or CYP450 inhibition .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess membrane permeability and blood-brain barrier penetration .
  • QSAR Models: Train random forest algorithms on datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., PSA, logD) with hepatotoxicity .

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